![molecular formula C20H25N3O2 B4166709 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4166709.png)
4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide
説明
4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide, also known as BDEB, is a chemical compound that has been widely studied for its potential therapeutic applications. BDEB belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.
作用機序
4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide promotes the acetylation of histones, leading to the activation of gene expression. This mechanism of action has been found to be particularly effective in the treatment of cancer, where the activation of tumor suppressor genes can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote the survival of neurons. 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has also been found to modulate the immune response, leading to the activation of anti-viral and anti-tumor immune responses.
実験室実験の利点と制限
One of the advantages of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide is its specificity for HDAC inhibition, which allows for targeted gene activation. 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has also been found to exhibit low toxicity and high bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain therapeutic applications.
将来の方向性
There are several future directions for the study of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide. One area of research is the development of more potent HDAC inhibitors based on the structure of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide. Another area of research is the investigation of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. Additionally, the potential use of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide in the treatment of neurodegenerative disorders warrants further investigation.
科学的研究の応用
4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-benzamido-N-[2-(diethylamino)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-23(4-2)15-14-21-19(24)17-10-12-18(13-11-17)22-20(25)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKICXPEOLJWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。